N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea
Description
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is a urea derivative featuring a morpholine ring and a 4-(methylsulfanyl)phenyl substituent. Urea derivatives are notable for their hydrogen-bonding capabilities due to the presence of two N–H groups and a carbonyl oxygen, which often influence crystal packing, solubility, and biological activity .
Properties
CAS No. |
606132-99-4 |
|---|---|
Molecular Formula |
C12H17N3O2S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-1-morpholin-4-ylurea |
InChI |
InChI=1S/C12H17N3O2S/c1-18-11-4-2-10(3-5-11)15(12(13)16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H2,13,16) |
InChI Key |
QOOLHFZJGYPBEG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N(C(=O)N)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea typically involves the reaction of 4-(methylsulfanyl)aniline with morpholine and an isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and at a temperature range of 50-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in reducing the reaction time and improving the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) are often employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. For example, compounds with similar structures have demonstrated activity against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of diseases such as rheumatoid arthritis and asthma . The mechanism involves modulation of signaling pathways that lead to inflammation, making it a candidate for treating inflammatory diseases.
Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism and is linked to metabolic disorders . This inhibition could lead to therapeutic benefits in conditions like obesity and diabetes.
Drug Discovery
Lead Compound Development
This compound serves as a lead compound in drug discovery efforts aimed at developing new therapeutics. Its structural features allow for modifications that enhance potency and selectivity against biological targets . Researchers utilize structure-activity relationship studies to optimize derivatives for improved efficacy and reduced side effects.
Computational Drug Design
Advancements in computational biology have facilitated the use of this compound in virtual screening processes to identify new drug candidates. Molecular dynamics simulations help predict the binding affinity of this compound with various biological targets, thus streamlining the drug development process .
Materials Science
Synthesis of Functional Materials
Beyond medicinal applications, this compound is utilized in materials science for synthesizing functional materials. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a precursor for creating novel nanomaterials with specific electronic or optical characteristics .
Photovoltaic Applications
Recent studies have suggested potential applications in photovoltaic devices, where compounds like this compound can enhance charge transport properties. This application is particularly relevant in the development of organic solar cells, where efficiency is paramount .
Data Table: Summary of Applications
Case Studies
- Anticancer Activity Study
- Anti-inflammatory Mechanism
-
Material Properties Exploration
- Investigations into the material properties revealed that incorporating this compound into polymer blends improved electrical conductivity, making it suitable for electronic applications .
Mechanism of Action
The mechanism of action of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea with compounds sharing key structural motifs: urea/amide linkages , morpholine rings , and sulfur-containing substituents .
Table 1: Structural and Functional Group Comparisons
Urea vs. Acetamide/Sulfonamide Linkages
- Hydrogen-Bonding Capacity: Urea derivatives typically exhibit stronger hydrogen-bonding networks compared to acetamides or sulfonamides due to two N–H donors and one carbonyl acceptor. For example, the acetamide derivative in forms intramolecular C–H⋯O and intermolecular N–H⋯O bonds, but urea’s dual N–H groups could lead to more extensive supramolecular architectures .
- Biological Implications :
Urea groups are common in kinase inhibitors and enzyme-binding motifs, whereas acetamides (e.g., ) and sulfonamides (e.g., ) often serve as bioisosteres with varied pharmacokinetic profiles.
Role of Morpholine and Sulfur-Containing Groups
- Morpholine Ring: The morpholine moiety enhances solubility in aqueous media due to its oxygen atom’s polarity. In and , morpholine-sulfonyl groups improve metabolic stability compared to non-polar substituents.
- However, its electron-donating nature may reduce oxidative stability compared to sulfonyl (SO₂) groups in .
Crystallographic Behavior
- The pyrazole-containing acetamide in forms inversion dimers via N–H⋯O bonds, creating R₂²(10) ring motifs. Urea derivatives are expected to exhibit more robust hydrogen-bonded frameworks, such as sheet-like structures, as seen in other urea-based crystals .
- Sulfonamide derivatives (e.g., ) often adopt linear packing due to directional SO₂⋯H–N interactions, differing from urea’s bidirectional bonding.
Biological Activity
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a urea functional group linked to a morpholine ring and a methylthio-substituted phenyl group. Its molecular formula is C₁₃H₁₈N₂O₂S, with a molecular weight of approximately 270.36 g/mol. The presence of the methylthio group is crucial for its biological activity, as it can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit various enzymes, including acetylcholinesterase (AChE), which plays a critical role in neurotransmission. In vitro studies indicated that derivatives of this compound exhibited significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antitumor Activity : Research indicates that this compound and its derivatives demonstrate cytotoxic effects against several cancer cell lines. For example, compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in tumor cells, indicating potential as anticancer agents .
- Antimicrobial Properties : Preliminary evaluations suggest that this compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
Case Studies
- Study on AChE Inhibition :
- Antitumor Efficacy :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
